

# Application Notes and Protocols: iFSP1 in Hepatocellular Carcinoma (HCC) Studies

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Compound of Interest		
Compound Name:	iFSP1	
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These application notes provide a comprehensive overview of the use of **iFSP1**, a specific inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), in the study of hepatocellular carcinoma (HCC). The content herein details the mechanism of action, key experimental findings, and detailed protocols for the application of **iFSP1** in both in vitro and in vivo HCC models.

## Introduction

Hepatocellular carcinoma (HCC) is a highly aggressive malignancy with limited therapeutic options for advanced stages.[1] A novel therapeutic strategy involves the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. [1] The Coenzyme Q10 (CoQ10)/FSP1 axis has been identified as a critical protective mechanism against ferroptosis.[1][2] In HCC, FSP1 is significantly overexpressed, correlating with larger tumor size and poorer patient survival.[3] The KEAP1/NRF2 pathway is a key regulator of FSP1 overexpression in HCC.[1][4]

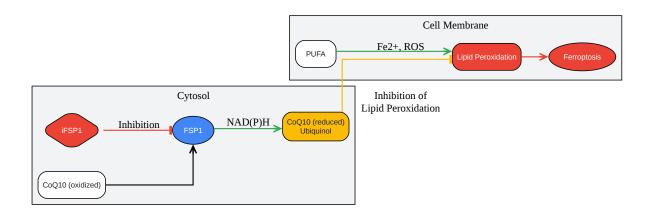
**iFSP1** is a potent and selective inhibitor of FSP1.[5] By targeting FSP1, **iFSP1** effectively induces ferroptosis in HCC cells, leading to reduced tumor growth.[1][6] Furthermore, **iFSP1** has been shown to modulate the tumor immune microenvironment, enhancing anti-tumor immune responses and synergizing with immunotherapy.[1][3] These findings position FSP1 inhibition as a promising therapeutic strategy for HCC.[1]



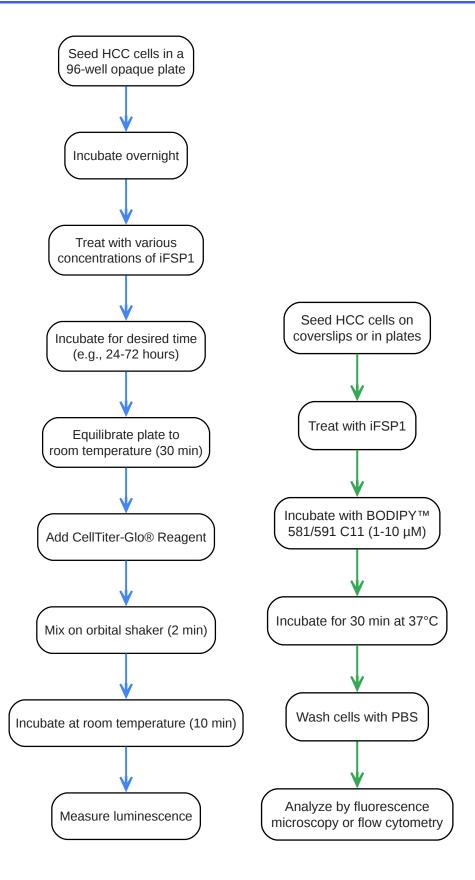
# Mechanism of Action of iFSP1 in HCC

The primary mechanism of **iFSP1** in HCC is the induction of ferroptosis through the inhibition of FSP1. FSP1, a CoQ10 oxidoreductase, acts as a potent antioxidant by reducing CoQ10 to its reduced form, ubiquinol, which traps lipid peroxyl radicals, thereby preventing lipid peroxidation and subsequent ferroptotic cell death.[2][6]









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